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Compound of Interest

Compound Name:
1,5-Diamino-4,8-

dihydroxyanthraquinone

Cat. No.: B087044 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,5-Diamino-4,8-
dihydroxyanthraquinone, a compound of interest for its role as a chemical intermediate and

its structural relationship to a class of molecules with significant biological activity. This

document details its chemical identity, physicochemical properties, relevant experimental

protocols, and its role in biological pathways, particularly in the context of drug development.

Chemical Identity and Synonyms
1,5-Diamino-4,8-dihydroxyanthraquinone is a polycyclic aromatic organic compound. For

clarity and comprehensive literature searching, a list of its common synonyms is provided

below.
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Systematic Name
1,5-diamino-4,8-dihydroxyanthracene-
9,10-dione

CAS Number 145-49-3[1]

Molecular Formula C₁₄H₁₀N₂O₄[1]

Common Synonyms 1,5-Diaminoanthrarufin[1]

9,10-Anthracenedione, 1,5-diamino-4,8-

dihydroxy-[1]

1,5-diamino-4,8-dihydroxy-9,10-

anthraquinone[1]

1,5-Dihydroxy-4,8-diaminoanthraquinone

4,8-Diamino-1,5-dihydroxyanthraquinone

Diaminoanthrarufin[1]

4,8-Diaminoanthrarufin[1]

1,5-diamino-4,8-dihydroxy-9,10-

dihydroanthracene-9,10-dione

Leuco-1,5-diamino-4,8-dihydroxyanthraquinone

Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of 1,5-Diamino-4,8-
dihydroxyanthraquinone is presented in the following tables. This data is crucial for its

handling, characterization, and application in experimental settings.

Physicochemical Properties
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Property Value Reference

Molecular Weight 270.24 g/mol [1]

Appearance Dark-colored solid

Melting Point >300 °C

Solubility
Soluble in Dimethyl Sulfoxide

(DMSO)
[2]

Spectral Data
Note: While specific spectral data for 1,5-Diamino-4,8-dihydroxyanthraquinone is available

in spectral databases, publicly accessible, detailed peak lists are limited. The following

represents typical spectral characteristics for this class of compounds.

2.2.1 ¹³C NMR Spectral Data (in DMSO-d₆)

Assignment Chemical Shift (ppm)

C1, C5 Data not available

C2, C6 Data not available

C3, C7 Data not available

C4, C8 Data not available

C4a, C9a Data not available

C8a, C10a Data not available

C9, C10 (C=O) Data not available

A reference spectrum is available on

SpectraBase, indicating the data has been

acquired.[3]

2.2.2 ¹H NMR Spectral Data (in DMSO-d₆)
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Assignment Chemical Shift (ppm) Multiplicity Integration

Aromatic-H Data not available

NH₂ Data not available

OH Data not available

A reference spectrum

is available on

ChemicalBook for the

non-hydroxylated

analogue, 1,5-

diaminoanthraquinone

, showing aromatic

protons in the 7.1-7.8

ppm range.[4]

2.2.3 Fourier-Transform Infrared (FTIR) Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹) Assignment

Data not available N-H stretching

Data not available O-H stretching

Data not available C=O stretching

Data not available Aromatic C=C stretching

Data not available C-N stretching

Reference spectra for closely related

compounds like 1,8-Diamino-4,5-

dihydroxyanthraquinone are available, which

can provide an indication of the expected peak

locations.[5]

2.2.4 UV-Visible (UV-Vis) Spectral Data
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Solvent λmax (nm)

Methanol 488

The absorption maximum is dependent on the

solvent and substitution pattern.[6]

Experimental Protocols
The following sections provide detailed methodologies for the synthesis and purification of 1,5-
Diamino-4,8-dihydroxyanthraquinone, based on established procedures for related

compounds.

Synthesis of 1,5-Diamino-4,8-dihydroxyanthraquinone
This protocol describes the synthesis of the target compound via the reduction of 1,5-

dihydroxy-4,8-dinitroanthraquinone.

Workflow for the Synthesis of 1,5-Diamino-4,8-dihydroxyanthraquinone
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Synthesis Workflow

Start with
1,5-dihydroxy-4,8-dinitroanthraquinone

Reduction with
Sodium Sulfide

Filter the
Crude Product

Wash with
Water

Dry the
Purified Product

Obtain
1,5-Diamino-4,8-dihydroxyanthraquinone

Click to download full resolution via product page

A flowchart of the synthesis process.

Materials:

1,5-dihydroxy-4,8-dinitroanthraquinone

Sodium sulfide (Na₂S)

Deionized water

Round-bottom flask
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Reflux condenser

Heating mantle

Stir plate and stir bar

Buchner funnel and filter paper

Procedure:

In a round-bottom flask equipped with a reflux condenser and stir bar, create a slurry of 1,5-

dihydroxy-4,8-dinitroanthraquinone in deionized water.

To this slurry, add sodium sulfide crystals.

Heat the reaction mixture to 94°C with vigorous stirring.

Maintain the reaction at this temperature for 3-4 hours, monitoring the reaction progress by

thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature.

Filter the precipitate using a Buchner funnel.

Wash the collected solid thoroughly with deionized water until the filtrate is neutral.

Dry the solid product in a vacuum oven to yield 1,5-Diamino-4,8-dihydroxyanthraquinone.

Purification by Recrystallization
This protocol outlines a general procedure for the purification of diaminoanthraquinone

derivatives.

Materials:

Crude 1,5-Diamino-4,8-dihydroxyanthraquinone

Ethanol
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Deionized water

Erlenmeyer flask

Hot plate

Ice bath

Procedure:

Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.

Once fully dissolved, add a small amount of deionized water to the hot solution to initiate

precipitation.

Slowly cool the solution to room temperature to allow for crystal formation.

Further cool the flask in an ice bath to maximize crystal yield.

Collect the purified crystals by vacuum filtration.

Wash the crystals with a small amount of cold ethanol.

Dry the crystals under vacuum.

Biological Activity and Signaling Pathways
Anthraquinone derivatives are a well-established class of compounds with significant biological

activity, most notably as anticancer agents. Their mechanism of action often involves the dual

processes of DNA intercalation and inhibition of topoisomerase II.

Mechanism of Action: DNA Intercalation and
Topoisomerase II Inhibition
1,5-Diamino-4,8-dihydroxyanthraquinone, as a planar aromatic system, is structurally

predisposed to intercalate between the base pairs of DNA. This interaction can disrupt DNA

replication and transcription. Furthermore, this class of compounds is known to act as

"topoisomerase poisons." They stabilize the transient covalent complex formed between
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topoisomerase II and DNA during the enzyme's catalytic cycle. This stabilization prevents the

re-ligation of the DNA strands, leading to double-strand breaks and ultimately triggering

apoptosis in rapidly dividing cancer cells.[7][8][9]

The catalytic cycle of Topoisomerase II and the point of inhibition by anthraquinone derivatives

are illustrated below.

Topoisomerase II Catalytic Cycle and Inhibition by Anthraquinones

Topoisomerase II Inhibition Pathway

Topoisomerase II Catalytic Cycle

Inhibition Pathway

Topoisomerase II binds to DNA

DNA Cleavage

1

Strand Passage

2

Stabilization of
Cleavage Complex

Inhibition

DNA Re-ligation

3

Topoisomerase II release

4

5
1,5-Diamino-4,8-dihydroxyanthraquinone

(Anthraquinone Derivative)
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Mechanism of Topoisomerase II poisoning.

This guide serves as a foundational resource for researchers working with 1,5-Diamino-4,8-
dihydroxyanthraquinone. The provided data and protocols are intended to facilitate its use in

further scientific inquiry and drug development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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